Arachidyl laurate

Descripción general

Descripción

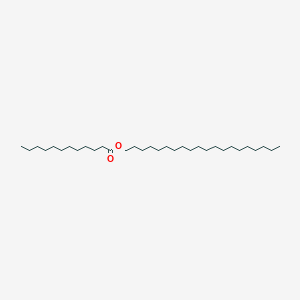

Arachidyl laurate, also known as dodecanoic acid eicosyl ester, is a medium-chain saturated fatty acid ester. It is a wax ester formed from the esterification of arachidyl alcohol (eicosanol) and lauric acid (dodecanoic acid). This compound is commonly used in the cosmetic and pharmaceutical industries due to its emollient properties and ability to enhance skin hydration .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Arachidyl laurate can be synthesized through the esterification reaction between arachidyl alcohol and lauric acid. The reaction typically involves heating the reactants in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to remove water formed during the reaction, thus driving the reaction to completion.

Industrial Production Methods: In an industrial setting, the production of this compound involves similar esterification processes but on a larger scale. The reactants are mixed in large reactors, and the reaction is catalyzed by an acid catalyst. The mixture is heated and continuously stirred to ensure uniformity. After the reaction is complete, the product is purified through distillation or crystallization to obtain high-purity this compound .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, particularly at the ester bond, leading to the formation of carboxylic acids and alcohols.

Reduction: The ester bond in this compound can be reduced to yield the corresponding alcohols, arachidyl alcohol and lauric acid.

Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to produce arachidyl alcohol and lauric acid.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Hydrolysis: Acidic hydrolysis can be carried out using hydrochloric acid, while basic hydrolysis can be performed using sodium hydroxide.

Major Products Formed:

Oxidation: Carboxylic acids and alcohols.

Reduction: Arachidyl alcohol and lauric acid.

Hydrolysis: Arachidyl alcohol and lauric acid

Aplicaciones Científicas De Investigación

Applications in Scientific Research

Arachidyl laurate has a wide range of applications in scientific research:

Chemistry

- Reference Compound : It serves as a reference compound in the analysis of wax esters and studies related to esterification reactions. Its properties allow researchers to understand the behavior of similar compounds in various chemical contexts .

Biology

- Lipid Metabolism Studies : this compound is used in research focusing on lipid metabolism and the role of fatty acid esters in biological systems. Its incorporation into cellular membranes can influence cell signaling pathways and gene expression related to lipid metabolism.

Medicine

- Topical Formulations : Due to its emollient properties, this compound is utilized in topical medications and skincare products. It enhances skin hydration and supports barrier function, making it a popular ingredient in creams and lotions .

Cosmetic Industry

- Emollient Properties : In cosmetics, this compound improves texture and moisturizing properties in products such as creams and lotions. Its ability to stabilize formulations contributes to its effectiveness as an ingredient .

Case Study 1: Skin Hydration Enhancement

A study examining the effects of various emollients on skin hydration found that formulations containing this compound significantly improved moisture retention compared to those without this compound. The study highlighted its role in enhancing the skin barrier function, making it beneficial for dry skin conditions.

Case Study 2: Lipid Metabolism Research

Research conducted on the impact of fatty acid esters on cellular metabolism demonstrated that this compound influences gene expression related to lipid metabolism. The findings suggest that this compound can modulate metabolic pathways, potentially offering therapeutic avenues for metabolic disorders.

Mecanismo De Acción

At the molecular level, arachidyl laurate interacts with the lipid layer of the skin, enhancing its ability to retain moisture and improving skin hydration. This interaction helps to strengthen the skin barrier function, making it an effective ingredient in moisturizing formulations. The compound’s emollient properties are attributed to its ability to form a protective layer on the skin’s surface, reducing water loss and maintaining skin hydration .

Comparación Con Compuestos Similares

Behenyl laurate: Similar in structure but with a longer carbon chain in the alcohol component.

Stearyl laurate: Contains a shorter carbon chain in the alcohol component compared to arachidyl laurate.

Cetyl laurate: Another similar compound with a shorter carbon chain in the alcohol component.

Uniqueness: this compound is unique due to its specific chain length, which provides a balance between hydrophobicity and emollient properties. This balance makes it particularly effective in enhancing skin hydration without leaving a greasy residue, distinguishing it from other similar compounds .

Actividad Biológica

Arachidyl laurate, a fatty acid ester formed from arachidic acid and lauric acid, has garnered attention in various fields, including cosmetics and pharmaceuticals. This article explores the biological activity of this compound, focusing on its safety, toxicity, and potential applications based on diverse scientific literature.

- Molecular Formula : C32H64O2

- Molecular Weight : 480.85 g/mol

- Density : 0.858 g/cm³

- Boiling Point : 507°C at 760 mmHg

- Flash Point : 269.7°C

1. Toxicity Studies

This compound has been evaluated for its toxicity in various studies. The acute oral LD50 in rats is reported to be greater than 20 g/kg, indicating a low level of acute toxicity . Additionally, it has been shown not to be a primary irritant in dermal applications, with formulations containing up to 58% being minimally irritating in human studies .

| Study Type | Test Substance | LD50 (mg/kg) | Notes |

|---|---|---|---|

| Acute Oral | This compound | >20,000 | Low acute toxicity observed |

| Dermal Irritation | This compound | N/A | Minimally irritating in human studies |

| Repeated Dose | This compound | N/A | No significant adverse effects noted |

2. Skin Sensitization

In dermatological assessments, this compound has shown minimal sensitization potential. In guinea pig maximization tests, it was not classified as a sensitizer . This property is crucial for its application in cosmetic formulations where skin compatibility is essential.

3. Comparative Studies with Other Fatty Esters

This compound's properties have been compared with other alkyl esters. For instance, studies have indicated that while many fatty esters exhibit varying degrees of biological activity and skin irritation potential, this compound maintains a favorable profile due to its low irritancy and non-sensitizing characteristics .

Study on Cosmetic Applications

A study conducted by the Cosmetic Ingredient Review Expert Panel evaluated the safety of various alkyl esters, including this compound, for use in cosmetics. The findings indicated that formulations containing this compound did not produce significant irritation or sensitization in human subjects, supporting its use as a safe ingredient in cosmetic products .

Antioxidant Activity

Research has also explored the antioxidant properties of fatty acid esters. This compound was included in comparative studies assessing the antioxidative stability of emulsions. While direct data on its antioxidant capacity is limited, the general trend shows that fatty acid esters can enhance oxidative stability in lipid-based systems .

Análisis De Reacciones Químicas

UV-Induced Fragmentation Pathways

Ultraviolet photodissociation (UVPD) studies on structurally similar wax esters reveal fragmentation mechanisms applicable to arachidyl laurate. Under 213-nm UV light, lithiated this compound undergoes Norrish-Yang cyclization , producing diagnostic fragments:

Observed fragments :

-

Lithiated docosanal (, m/z 331.3542)

-

Lithiated dodecanal (, m/z 191.1978)

Fragmentation mechanism :

Acidic/Basic Hydrolysis

Acidic hydrolysis :

Basic hydrolysis (saponification) :

Transesterification

In alcohol-rich environments (e.g., methanol), acid- or base-catalyzed exchange occurs:

Stability in Cosmetic Formulations

Safety assessments of alkyl esters highlight oxidative stability under storage conditions (−20°C) . No significant degradation is reported in cosmetic matrices, though prolonged exposure to peroxides may initiate radical-chain reactions .

| Reaction Type | Conditions | Products |

|---|---|---|

| Esterification | Acidic, high temperature | This compound + Water |

| UV Photodissociation | 213-nm UV, lithium adducts | Aldehydes + Fragments |

| Hydrolysis | Acid/Base, aqueous medium | Arachidyl alcohol + Laurate |

Propiedades

IUPAC Name |

icosyl dodecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64O2/c1-3-5-7-9-11-13-14-15-16-17-18-19-20-21-23-25-27-29-31-34-32(33)30-28-26-24-22-12-10-8-6-4-2/h3-31H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTUGKPSGIYCKEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90404730 | |

| Record name | Arachidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

480.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36617-18-2 | |

| Record name | Arachidyl laureate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036617182 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arachidyl laurate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90404730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARACHIDYL LAUREATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H8ECE8WM2L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.